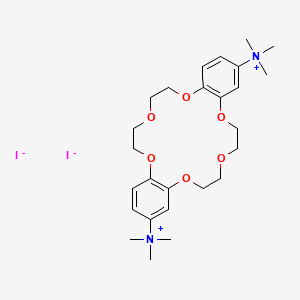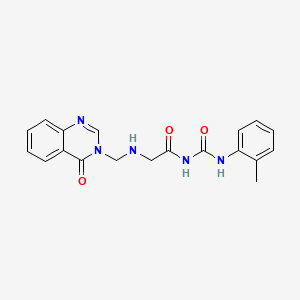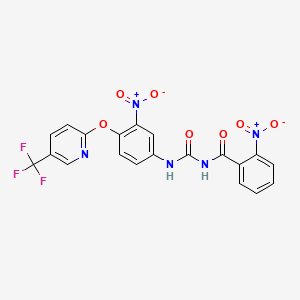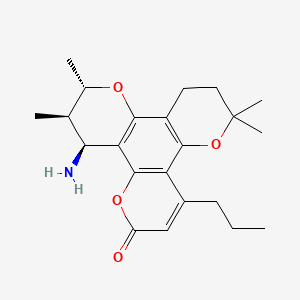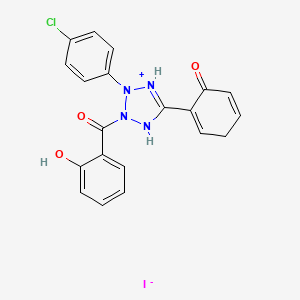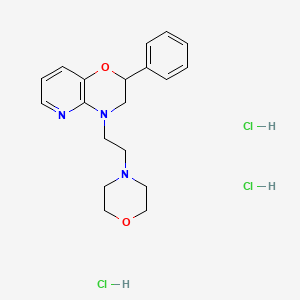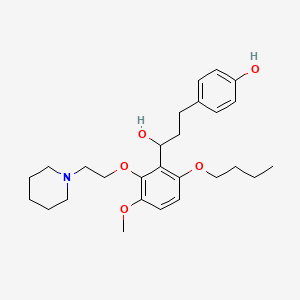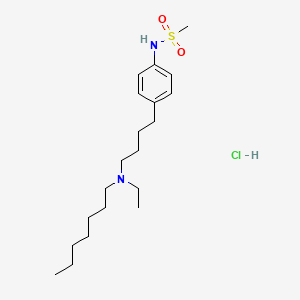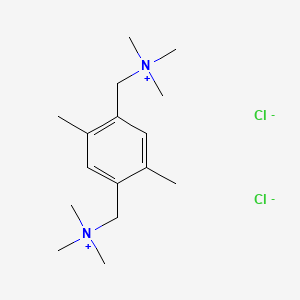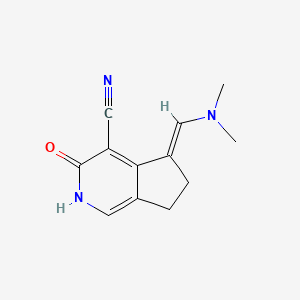
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrindine ring, a dimethylamino group, and a carbonitrile group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a pyrindine derivative, a dimethylamine source, and a nitrile group donor, with catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound might be explored for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile include other pyrindine derivatives, such as:
- 3,5,6,7-Tetrahydro-3-oxo-2H-2-pyrindine-4-carbonitrile
- 5-((Dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
128767-21-5 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(5E)-5-(dimethylaminomethylidene)-3-oxo-6,7-dihydro-2H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H13N3O/c1-15(2)7-9-4-3-8-6-14-12(16)10(5-13)11(8)9/h6-7H,3-4H2,1-2H3,(H,14,16)/b9-7+ |
InChI-Schlüssel |
FWYGAGXENHPASQ-VQHVLOKHSA-N |
Isomerische SMILES |
CN(C)/C=C/1\CCC2=CNC(=O)C(=C21)C#N |
Kanonische SMILES |
CN(C)C=C1CCC2=CNC(=O)C(=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


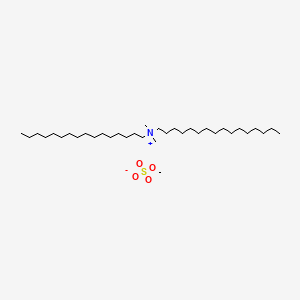
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
